molecular formula C12H15ClO2S B14045201 1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one

Katalognummer: B14045201
Molekulargewicht: 258.76 g/mol
InChI-Schlüssel: OVNZPUAYXCDZCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S. This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-6-(methylthio)phenyl derivatives.

    Formation of Propan-2-one Moiety: The propan-2-one moiety is introduced through reactions involving acetone or its derivatives under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.

    Pathways Involved: Modulation of biochemical pathways, such as oxidative stress pathways or signal transduction pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-1-(2-ethoxyphenyl)propan-2-one
  • 1-Chloro-1-(2-methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-ethoxy-6-methylphenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one is unique due to the presence of both ethoxy and methylthio groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H15ClO2S

Molekulargewicht

258.76 g/mol

IUPAC-Name

1-chloro-1-(2-ethoxy-6-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2S/c1-4-15-9-6-5-7-10(16-3)11(9)12(13)8(2)14/h5-7,12H,4H2,1-3H3

InChI-Schlüssel

OVNZPUAYXCDZCR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC=C1)SC)C(C(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.